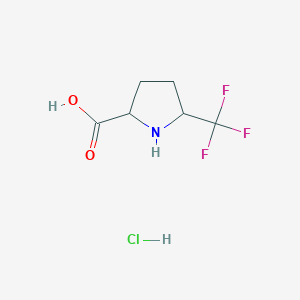
5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride, is closely related to various fluorinated pyrrolidine derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and as building blocks in fluoroorganic chemistry. These compounds, including 5-(trifluoromethyl)pyrrolidine-2-one and pyrrolidine-2,5-dicarboxylic acid, have been explored for their antiinflammatory, analgesic, and antihypertensive activities, as well as their use in the synthesis of marine natural products and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of related fluorinated pyrrolidine derivatives has been reported using various methods. For instance, pyroglutamic acid was reacted with sulfur tetrafluoride to afford enantiomerically pure (5S)-5-(trifluoromethyl)pyrrolidin-2-one in high yield and enantiomeric excess . Another synthesis approach described a five-step process starting from the methyl ester of BOC-protected (S)-proline to produce marine natural product (2S,5S)-pyrrolidine-2,5-dicarboxylic acid . These methods highlight the synthetic versatility and potential for generating structurally related compounds to 5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride has been elucidated using X-ray crystallography. For example, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate revealed a water-bridged hydrogen-bonding network, indicating the potential for strong intermolecular interactions in the solid state . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Fluorinated pyrrolidine derivatives participate in various chemical reactions. The reagent 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been used for the ketone synthesis from carboxylic acids and aromatic hydrocarbons, demonstrating the reactivity of trifluoromethyl-substituted pyridines in acylation procedures . Additionally, the antiinflammatory and analgesic activities of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have been correlated with the steric and hydrogen-bonding properties of the substituents, suggesting that the trifluoromethyl group could influence the biological activity of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride and related compounds are influenced by the presence of the trifluoromethyl group. This group is known to affect the acidity, lipophilicity, and metabolic stability of molecules, making them of interest in drug design and development. The toxicity profile of a related compound, 5-amino-2-(trifluoromethyl)pyridine, has been reported, indicating that it can be absorbed through the respiratory tract and cause methemoglobinemia and toxic encephalopathy, highlighting the importance of understanding the toxicological aspects of these compounds .
Applications De Recherche Scientifique
Crystal Structure Analysis :
- Research by Ye and Tanski (2020) explored the crystal structure of a related compound, 5-(trifluoromethyl)pyridine-2-carboxylic acid monohydrate. They revealed a water-bridged hydrogen-bonding network, showing the trifluoromethyl groups extending out of the sheet, which contributes to the three-dimensional packing. This type of analysis is crucial in understanding the molecular and crystal structure of trifluoromethyl compounds (Ye & Tanski, 2020).
Application in Organic Synthesis :
- Haskins and Knight (2002) demonstrated the use of triflic acid, a related compound, as a catalyst in cyclisation reactions to form pyrrolidines. This shows the potential application of similar trifluoromethyl compounds in organic synthesis, particularly in inducing specific cyclization reactions (Haskins & Knight, 2002).
Biotransformations in Organic Synthesis :
- Chen et al. (2012) reported on the use of pyrrolidine-2,5-dicarboxamides in enantioselective biotransformations, highlighting their utility in organic synthesis. They demonstrated the scalable preparation of derivatives and their conversion to drug-like compounds, indicating the usefulness of similar trifluoromethyl compounds in biocatalysis (Chen et al., 2012).
Building Blocks in Fluoroorganic Chemistry :
- Bezdudny et al. (2011) discussed the synthesis of (5S)-5-(trifluoromethyl)pyrrolidin-2-one, a compound related to the one . This study highlights the potential of trifluoromethyl pyrrolidine derivatives as building blocks in fluoroorganic chemistry, enabling the synthesis of gamma-trifluoromethyl GABA and related compounds (Bezdudny et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
5-(trifluoromethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-2-1-3(10-4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTSVFZWYXFGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C(=O)O)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1311313-72-0 |
Source


|
| Record name | 5-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

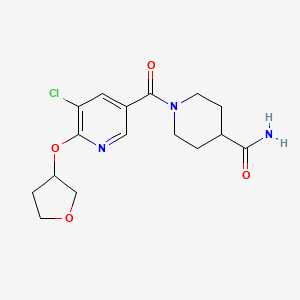
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3005599.png)

![N-[1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B3005604.png)
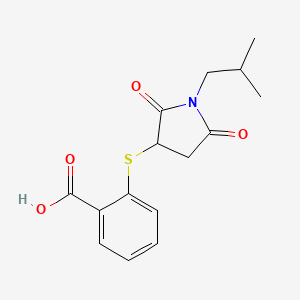
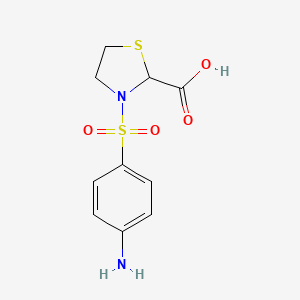
![6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3005609.png)
![Ethyl 4-((4-(naphtho[2,1-d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B3005611.png)
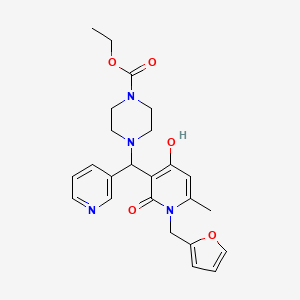
![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B3005614.png)
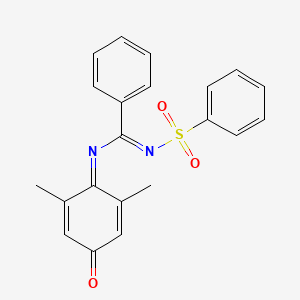


![N-[3-(7-Fluoro-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B3005620.png)